molecular formula C9H13ClN2O B13288060 4-(Butan-2-yloxy)-5-chloropyridin-3-amine

4-(Butan-2-yloxy)-5-chloropyridin-3-amine

Cat. No.: B13288060
M. Wt: 200.66 g/mol
InChI Key: QLTGVXODMIJEEX-UHFFFAOYSA-N
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Description

4-(Butan-2-yloxy)-5-chloropyridin-3-amine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a butan-2-yloxy group and a chlorine atom attached to the pyridine ring, along with an amine group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yloxy)-5-chloropyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-5-chloropyridine and butan-2-ol.

    Etherification Reaction: The butan-2-ol is reacted with a suitable base, such as sodium hydride (NaH), to form the butan-2-yloxy anion. This anion then undergoes nucleophilic substitution with 3-amino-5-chloropyridine to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the etherification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)-5-chloropyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into reduced derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in anhydrous ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-(Butan-2-yloxy)-5-chloropyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)-5-chloropyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Butan-2-yloxy)-3-chloropyridin-2-amine: Similar structure with the chlorine atom at the 3-position.

    4-(Butan-2-yloxy)-5-bromopyridin-3-amine: Similar structure with a bromine atom instead of chlorine.

    4-(Butan-2-yloxy)-5-fluoropyridin-3-amine: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

4-(Butan-2-yloxy)-5-chloropyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

4-butan-2-yloxy-5-chloropyridin-3-amine

InChI

InChI=1S/C9H13ClN2O/c1-3-6(2)13-9-7(10)4-12-5-8(9)11/h4-6H,3,11H2,1-2H3

InChI Key

QLTGVXODMIJEEX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=NC=C1N)Cl

Origin of Product

United States

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